Cas no 173435-36-4 (4-propoxypyridin-3-amine)

4-propoxypyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine, 4-propoxy-
- 4-PROPOXYPYRIDIN-3-YLAMINE
- 4-Propoxypyridin-3-amine
- 4-Propoxy-3-pyridinamine
- SCHEMBL7852541
- 173435-36-4
- DTXSID001313430
- CS-0283611
- 4-propoxypyridin-3-amine
- EN300-1294638
-
- インチ: InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3
- InChIKey: QJIDIGXQUUEECC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 152.094963011Da
- 同位素质量: 152.094963011Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- XLogP3: 1
4-propoxypyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294638-2.5g |
4-propoxypyridin-3-amine |
173435-36-4 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-1294638-0.1g |
4-propoxypyridin-3-amine |
173435-36-4 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-1294638-1.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1294638-10.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 10g |
$3131.0 | 2023-05-23 | ||
Ambeed | A1035136-5g |
4-Propoxypyridin-3-amine |
173435-36-4 | 95% | 5g |
$907.0 | 2024-04-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982678-5g |
4-Propoxypyridin-3-amine |
173435-36-4 | 95% | 5g |
¥6223.0 | 2023-01-30 | |
Enamine | EN300-1294638-5.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1294638-500mg |
4-propoxypyridin-3-amine |
173435-36-4 | 500mg |
$535.0 | 2023-09-30 | ||
Enamine | EN300-1294638-50mg |
4-propoxypyridin-3-amine |
173435-36-4 | 50mg |
$468.0 | 2023-09-30 | ||
Enamine | EN300-1294638-10000mg |
4-propoxypyridin-3-amine |
173435-36-4 | 10000mg |
$2393.0 | 2023-09-30 |
4-propoxypyridin-3-amine 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
4-propoxypyridin-3-amineに関する追加情報
Chemical Profile of 4-propoxypyridin-3-amine (CAS No. 173435-36-4)
4-propoxypyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 173435-36-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyridine derivative features a propoxy group at the 4-position and an amine functional group at the 3-position, making it a versatile intermediate for synthesizing various bioactive molecules. The unique structural attributes of this compound have positioned it as a subject of interest in medicinal chemistry, particularly for the development of novel therapeutic agents.
The structure of 4-propoxypyridin-3-amine contributes to its reactivity and potential applications. The pyridine ring serves as a core scaffold, which is often modified to enhance binding affinity to biological targets. The presence of the propoxy group introduces hydrophilicity, while the amine group provides a site for further functionalization, such as coupling with carboxylic acids or forming salts. These characteristics make it an attractive building block for drug discovery initiatives.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. 4-propoxypyridin-3-amine has been explored in several research studies for its potential role in modulating enzyme inhibition and receptor interaction. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 4-propoxypyridin-3-amine is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its scaffold to develop inhibitors targeting specific disease pathways. For example, modifications at the propoxy and amine positions have led to compounds with enhanced selectivity and potency against therapeutic targets. This adaptability underscores the compound's importance in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring 4-propoxypyridin-3-amine for its potential in oncology research. Pyridine-based inhibitors have shown promise in preclinical trials as candidates for treating solid tumors and hematological malignancies. The compound's ability to interfere with critical signaling pathways has made it a focal point for drug development efforts aimed at improving patient outcomes.
Beyond oncology, 4-propoxypyridin-3-amine has found applications in other therapeutic areas. Its structural motifs have been incorporated into molecules targeting neurological disorders, where precise modulation of neurotransmitter activity is essential. Additionally, agrochemical researchers have utilized this compound to develop novel pesticides with improved efficacy and environmental safety profiles.
The synthesis of 4-propoxypyridin-3-amine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by propyl ether formation and subsequent amination steps. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications.
In terms of analytical characterization, 4-propoxypyridin-3-amine is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements for pharmaceutical use. Furthermore, computational modeling techniques are employed to predict its interactions with biological targets, aiding in the rational design of derivatives with enhanced pharmacological properties.
The safety profile of 4-propoxypyridin-3-amine is another critical consideration in its application. While not classified as hazardous under standard conditions, appropriate handling protocols must be followed to prevent exposure during synthesis and handling. Personal protective equipment (PPE), such as gloves and lab coats, is recommended when working with this compound to minimize any potential risks.
Looking ahead, the future prospects for 4-propoxypyridin-3-amine appear promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of next-generation therapeutics based on this versatile scaffold.
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